molecular formula C16H20FN5O B2421253 4-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine CAS No. 2309216-42-8

4-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

Cat. No.: B2421253
CAS No.: 2309216-42-8
M. Wt: 317.368
InChI Key: KPBSAHAZKXCBNV-UHFFFAOYSA-N
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Description

4-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group can be introduced via nucleophilic substitution reactions using fluorinated pyrimidine derivatives.

    Methoxylation: The methoxy group can be added through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the methoxy and dimethyl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known fluoropyrimidine used in cancer treatment.

    Pyrimidine: The parent compound of the pyrimidine family.

    4-Fluoropyridine: A fluorinated pyridine with similar chemical properties.

Uniqueness

4-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyrimidine moiety enhances its potential as a therapeutic agent, while the piperidine ring and methoxy group contribute to its overall stability and bioavailability.

Properties

IUPAC Name

4-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c1-11-12(2)19-10-21-16(11)23-8-13-3-5-22(6-4-13)15-14(17)7-18-9-20-15/h7,9-10,13H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBSAHAZKXCBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=NC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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